molecular formula C10H12ClNO2 B6187849 1-(4-aminophenyl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 2639409-31-5

1-(4-aminophenyl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B6187849
CAS No.: 2639409-31-5
M. Wt: 213.7
InChI Key:
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Description

1-Aminocyclopropane-1-carboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a white solid . Many cyclopropane-substituted amino acids are known, but this one occurs naturally . ACC is the direct precursor of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .


Synthesis Analysis

ACC is synthesized from the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .


Molecular Structure Analysis

The molecular structure of ACC involves a cyclopropane ring fused to the C α atom of the amino acid . The chemical formula of ACC is C4H7NO2 .


Chemical Reactions Analysis

ACC is the direct precursor of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .


Physical and Chemical Properties Analysis

ACC is a white solid . Its chemical formula is C4H7NO2 and has a molar mass of 101.1 . The melting point of ACC is 198–201 °C .

Mechanism of Action

ACC also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals . More specifically, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction . Additionally, ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-aminophenyl)cyclopropane-1-carboxylic acid hydrochloride involves the reaction of 4-aminobenzyl cyanide with ethyl diazoacetate to form 1-(4-aminophenyl)cyclopropane-1-carbonitrile, which is then hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is then converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "4-aminobenzyl cyanide", "ethyl diazoacetate", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-aminobenzyl cyanide is reacted with ethyl diazoacetate in the presence of a catalyst to form 1-(4-aminophenyl)cyclopropane-1-carbonitrile.", "Step 2: The resulting nitrile is hydrolyzed using an acid to form 1-(4-aminophenyl)cyclopropane-1-carboxylic acid.", "Step 3: The carboxylic acid is then reacted with hydrochloric acid to form the hydrochloride salt of 1-(4-aminophenyl)cyclopropane-1-carboxylic acid." ] }

CAS No.

2639409-31-5

Molecular Formula

C10H12ClNO2

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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